molecular formula C8H9F2NO2S B15255950 1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide

1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B15255950
M. Wt: 221.23 g/mol
InChI Key: FBCQFVXIVUJOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound that features a difluorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)ethanone: Similar in structure but lacks the sulfonamide group.

    3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with different functional groups.

Uniqueness

1-(2,6-Difluorophenyl)-N-methylmethanesulfonamide is unique due to the presence of both the difluorophenyl and sulfonamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3

InChI Key

FBCQFVXIVUJOTR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=C(C=CC=C1F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.